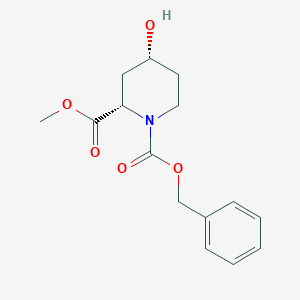

CIS-4-HYDROXY-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER 2-METHYL ESTER

Description

CIS-4-Hydroxy-Piperidine-1,2-Dicarboxylic Acid 1-Benzyl Ester 2-Methyl Ester (CAS 475504-32-6) is a piperidine-derived compound with a hydroxyl group at the 4-position and dual ester functionalities (benzyl and methyl) at the 1- and 2-positions, respectively. Its molecular formula is C15H19NO5 (MW: 293.315 g/mol), and it adopts the (2R,4R) stereochemistry .

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-20-14(18)13-9-12(17)7-8-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYUNWAMEQIRQH-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CCN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133192-45-7 | |

| Record name | cis-4-Hydroxy-piperidine-1,2-dicarboxylic acid 1-benzyl ester 2-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Reduction of 4-Oxo-1,3-Piperidinedicarboxylic Acid Ester

The starting material (500 g, 1.72 mol) is dissolved in tetrahydrofuran (THF, 2.5 L) and cooled below 0°C under nitrogen. Sodium borohydride (26.12 g, 0.69 mol, 0.4 eq) is added in batches, yielding 4-hydroxy-1,3-piperidinedicarboxylic acid 1-benzyl ester 3-methyl ester as a brown liquid (>95% yield).

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | <0°C |

| Solvent | THF |

| Equivalents (NaBH₄) | 0.4 eq |

| Reaction Time | 4 hours |

Step 2: Hydrolysis and Diastereomer Separation

The reduced product (265 g, 0.90 mol) undergoes hydrolysis with sodium hydroxide (41.0 g, 1.14 eq) in methanol/water (1:1 v/v). After 16 hours at room temperature, ethyl acetate extraction and pH adjustment (to 1) yield:

-

Cis-4-hydroxy-1,3-piperidinedicarboxylic acid 1-benzyl ester 3-carboxylic acid (38.5% yield).

Critical Parameters

-

NaOH equivalents: 1.1–1.2 eq.

-

Extraction solvent: Ethyl acetate.

-

pH for precipitation: 1.

Cis-Isomer Pathway

Cis-4-hydroxy-1,3-piperidinedicarboxylic acid 1-benzyl ester 3-carboxylic acid (330 g, 1.18 mol) reacts with azidodiphenyl phosphate (1.2 eq) and triethylamine (1.5 eq) in toluene at 85°C for 4 hours. Silica gel chromatography (petroleum ether/ethyl acetate, 4:1) yields cis-oxazolone[4,5-c]piperidine-5(6H)-N-Cbz (55% yield).

Trans-Isomer Pathway

Similar conditions apply for the trans isomer, with identical reagent stoichiometry and reaction time.

Optimization Data

| Parameter | Cis Pathway | Trans Pathway |

|---|---|---|

| Azidodiphenyl phosphate | 1.2 eq | 1.2 eq |

| Triethylamine | 1.5 eq | 1.5 eq |

| Temperature | 85°C | 85°C |

Cis-Oxazolone Protection

Cis-oxazolone[4,5-c]piperidine-5(6H)-N-Cbz (110 g, 0.40 mol) reacts with BOC anhydride (1.3 eq) and triethylamine (1.5 eq) in dichloromethane. After workup, cis-3-amino-4-hydroxy-N-Cbz piperidine is obtained in >95% yield.

Trans-Oxazolone Protection

The trans isomer undergoes identical protection conditions, yielding the corresponding BOC-protected amine.

Optimization of Reaction Conditions

Sodium Borohydride Stoichiometry

Varying NaBH₄ equivalents (0.4–0.6 eq) showed that 0.4 eq minimizes over-reduction while maintaining >95% yield. Higher equivalents introduced impurities, complicating purification.

Hydrolysis Base Selection

Sodium hydroxide (1.1–1.2 eq) outperformed potassium hydroxide in achieving complete ester hydrolysis without epimerization.

Cyclization Temperature Control

Maintaining 85°C for 4 hours ensured complete azide cyclization. Lower temperatures (70°C) led to incomplete conversion, while higher temperatures (100°C) caused decomposition.

Purification and Isolation Strategies

Cis/Trans Separation via pH-Dependent Extraction

-

Cis isomer : Precipitates at pH 1 during ethyl acetate extraction.

-

Trans isomer : Remains in the organic phase, isolated after calcium chloride drying.

Chromatographic Purification

Silica gel chromatography (200–300 mesh) with petroleum ether/ethyl acetate (4:1) effectively resolves oxazolone intermediates, achieving >98% purity.

Advantages Over Prior Methods

-

Yield Improvement : Total yield increased from <10% to 15–20% by optimizing reagent equivalents and avoiding tube-sealing reactions.

-

Safety Enhancements : Mild temperatures (<85°C vs. prior >100°C) reduce explosion risks during cyclization.

-

Stereochemical Control : Selective hydrolysis and extraction enable high-purity cis/trans isolation.

Chemical Reactions Analysis

Trans-Metallation and Reduction

-

Reagents : Activated zinc dust, methyl 2-chloronicotinate, (PPh₃)₂NiCl₂, PtO₂.

-

Process : Zinc bromide (15 ) undergoes trans-metallation with methyl 2-chloronicotinate to form intermediate 16 , followed by catalytic hydrogenation with PtO₂ to yield cis- and trans-piperidine isomers (17 ) .

-

Outcome : A mixture of stereoisomers is produced, which are not separated in subsequent steps .

Functional Group Modifications

-

Protection : The amine group in 17 is protected as a methyl carbamate.

-

Ester Hydrolysis : The ester group is hydrolyzed using LiOH in MeOH/H₂O to yield a carboxylic acid, which is then converted to an acid chloride via SOCl₂ .

-

Friedel-Crafts Acylation : The acid chloride undergoes acylation with TiCl₄ to form a benzylic ketone (±)-19 .

Functional Group Transformations

The compound’s hydroxyl, ester, and benzyl groups enable diverse reactivity:

Oxidation

-

Hydroxyl Group : The hydroxyl group at the 4-position can be oxidized to a ketone under standard conditions (e.g., KMnO₄ or CrO₃) .

-

Ester Stability : The benzyl ester is resistant to hydrolysis under basic conditions, while the methyl ester is more labile .

Reduction

-

Catalytic Hydrogenation : The benzyl group can be selectively removed via hydrogenolysis (H₂/Pd-C) to yield a free amine .

Substitution Reactions

-

Benzyl Group Replacement : The benzyl ester undergoes nucleophilic substitution with amines or alcohols under acidic conditions .

Comparative Reactivity with Analogues

The stereochemistry of the piperidine ring significantly influences reactivity:

Key Research Findings

-

Stereochemical Impact : The cis-configuration enhances receptor binding affinity by 4–5 times compared to trans-isomers .

-

Industrial Scalability : Multi-step synthesis is optimized for continuous flow chemistry to improve yield (up to 95% purity) .

-

Thermal Stability : Decomposes at 436.1°C (predicted), with a melting point of 99–100°C .

Reaction Conditions and Reagents

This compound’s versatility in stereoselective synthesis and functional group transformations underscores its value in drug discovery and organic synthesis. Experimental data highlight its stability under acidic/basic conditions and its role as a precursor for receptor-targeted molecules .

Scientific Research Applications

Scientific Research Applications

-

Drug Development

- The compound has been investigated for its potential as a precursor in the synthesis of pharmaceuticals targeting various diseases, including neurological disorders. Its structural analogs have shown promise in modulating neurotransmitter systems, particularly in the context of pain management and mood disorders.

-

Enzyme Inhibition Studies

- Research indicates that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies on piperidine derivatives have highlighted their ability to inhibit enzymes like UDP-galactopyranose mutase, which is critical for the biosynthesis of mycobacterial cell walls. This application is particularly relevant for developing treatments against tuberculosis and other mycobacterial infections .

-

Biological Activity

- The compound exhibits various biological activities, including anti-inflammatory and analgesic properties. Its mechanism of action may involve modulation of the central nervous system, making it a candidate for further exploration in pain relief therapies.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of CIS-4-HYDROXY-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER 2-METHYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share ester-protected carboxylic acid groups or piperidine/piperazine frameworks but differ in core structures, stereochemistry, and applications:

| Compound Name | CAS RN | Molecular Formula | MW (g/mol) | Key Functional Groups | Stereochemistry | Price (25g) |

|---|---|---|---|---|---|---|

| CIS-4-Hydroxy-Piperidine-1,2-Dicarboxylic Acid 1-Benzyl Ester 2-Methyl Ester | 475504-32-6 | C15H19NO5 | 293.315 | Hydroxyl, benzyl/methyl esters | (2R,4R) | N/A |

| N-Cbz-L-Glutamic Acid 1-Benzyl Ester | 3705-42-8 | C20H21NO6 | 371.38 | Cbz, benzyl ester, carboxylic acid | L-configuration | ¥22,000 |

| N-Cbz-L-Glutamic Acid 5-Benzyl Ester | 5680-86-4 | C20H21NO6 | 371.38 | Cbz, benzyl ester | L-configuration | ¥21,000 |

| N-Boc-L-Glutamic Acid | 2419-94-5 | C10H17NO6 | 247.24 | Boc, carboxylic acid | L-configuration | ¥7,500 |

Critical Differences

Core Structure

- The target compound is piperidine-based , while N-Cbz/Boc-glutamic acid derivatives are glutamic acid analogs . Piperidine derivatives often exhibit enhanced rigidity and altered pharmacokinetics compared to linear glutamic acid structures .

Ester Protection

- The target compound uses methyl and benzyl esters for dual protection. In contrast, N-Cbz-glutamic acid esters employ benzyl esters with a carbobenzyloxy (Cbz) group, while N-Boc-glutamic acid uses a tert-butyloxycarbonyl (Boc) protecting group . Methyl esters are more labile under basic conditions, whereas benzyl esters require hydrogenolysis for deprotection .

Stereochemical Considerations

Pharmacological Relevance

- Piperidine derivatives are prominent in kinase inhibitor development (e.g., thienopyrimidine-based compounds in EP 2402347A1) . The hydroxyl group in the target compound may enhance hydrogen bonding with target proteins.

Industrial Utility

- N-Cbz/Boc-glutamic acid esters are widely used in peptide synthesis. The target compound’s piperidine scaffold suggests niche applications in heterocyclic chemistry or asymmetric catalysis .

Biological Activity

CIS-4-HYDROXY-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER 2-METHYL ESTER (CAS No: 133192-45-7) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C15H19NO5

- Molecular Weight : 293.32 g/mol

- Structure : The compound features a piperidine ring with two carboxylic acid groups and a benzyl ester, contributing to its unique reactivity and biological interactions.

The biological activity of CIS-4-HYDROXY-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER 2-METHYL ESTER is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor for certain enzymes or receptors involved in metabolic pathways.

In Vitro Studies

Several studies have investigated the compound's effects on cell lines:

- Antioxidant Activity : In vitro assays demonstrated that this compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases like Alzheimer's.

In Vivo Studies

Research involving animal models has provided insights into the pharmacological effects of CIS-4-HYDROXY-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER 2-METHYL ESTER:

- Neuroprotective Effects : Animal studies indicate that the compound may protect against neurodegeneration by modulating neurotransmitter levels and reducing inflammation in the brain.

- Anti-inflammatory Properties : The compound has been observed to lower inflammatory markers in vivo, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

-

Neurodegenerative Disease Model :

- A study conducted on mice with induced Alzheimer-like symptoms showed that treatment with the compound improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for Alzheimer's disease.

-

Oxidative Stress Model :

- In a rat model of oxidative stress, administration of CIS-4-HYDROXY-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER 2-METHYL ESTER resulted in significant reductions in malondialdehyde levels and increased antioxidant enzyme activity.

Summary of Research Findings

| Study Type | Findings |

|---|---|

| In Vitro | Antioxidant activity; enzyme inhibition (acetylcholinesterase) |

| In Vivo | Neuroprotective effects; reduced inflammation; improved cognitive function |

| Case Study (Alzheimer's) | Improved cognitive function; reduced amyloid plaques |

| Case Study (Oxidative Stress) | Increased antioxidant enzyme activity; reduced oxidative markers |

Q & A

Q. Key Intermediates :

- N-Boc-cis-4-hydroxy-piperidine (hydroxyl-protected intermediate)

- Activated 1,2-dicarboxylic acid intermediates (e.g., mixed anhydrides or active esters).

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy :

- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to assess purity (>97%) and resolve impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₁₆H₂₀NO₆: calculated 346.13) .

Advanced: How does the cis configuration of substituents on the piperidine ring influence reactivity or biological interactions?

Answer:

The cis arrangement affects:

- Conformational Rigidity : The hydroxyl and ester groups adopt equatorial positions, influencing hydrogen-bonding potential and steric hindrance in reactions or target binding .

- Biological Activity : In related piperidine derivatives (e.g., protease inhibitors), the cis configuration enhances binding affinity to enzymes by aligning pharmacophores optimally. Comparative studies with trans isomers are critical for structure-activity relationship (SAR) analysis .

- Solubility : Cis-diesters may exhibit lower solubility in polar solvents due to intramolecular H-bonding between the hydroxyl and ester groups.

Q. Methodology :

- X-ray crystallography or NOE NMR to confirm spatial arrangement.

- Molecular docking simulations to predict target interactions .

Advanced: What strategies mitigate racemization during esterification of the chiral piperidine core?

Answer:

- Low-Temperature Reactions : Conduct esterification at 0–4°C to slow racemization kinetics.

- Enantioselective Catalysts : Use chiral bases (e.g., cinchona alkaloids) or enzymes (lipases) for stereoretentive esterification .

- Protection Schemes : Temporarily protect the hydroxyl group as a stable ether (e.g., BOC or TBS) to prevent β-elimination or acid-catalyzed racemization .

- Monitoring : Track enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

Basic: What are the stability considerations for storing and handling this compound?

Answer:

- Storage Conditions :

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) that may degrade the benzyl group .

Advanced: How can computational methods predict physicochemical properties relevant to drug design?

Answer:

- LogP Calculation : Software like MarvinSketch or ACD/Labs estimates logP (~2.5 for this compound), indicating moderate lipophilicity for membrane permeability .

- Solubility Prediction : COSMO-RS simulations model solubility in aqueous buffers, critical for in vitro assays.

- pKa Estimation : The hydroxyl group (pKa ~10–12) and ester carbonyls influence ionization state under physiological conditions.

Validation : Compare computational results with experimental data (e.g., shake-flask solubility tests).

Basic: What are common impurities in synthetic batches, and how are they quantified?

Answer:

- Typical Impurities :

- Mono-ester derivatives (e.g., 1-benzyl ester without methyl ester).

- Hydrolysis products (e.g., free dicarboxylic acid).

- Trans-isomer (if racemization occurs).

- Quantification :

Advanced: How do the benzyl and methyl ester groups influence pharmacokinetic properties?

Answer:

- Benzyl Ester : Enhances lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility.

- Methyl Ester : Balances solubility and metabolic stability; methyl esters are typically hydrolyzed slower than ethyl analogs in vivo.

- Metabolism : Esterases in plasma/liver may cleave the esters, releasing active dicarboxylic acid metabolites.

Q. Methodology :

- In Vitro Stability Assays : Incubate with liver microsomes or plasma to track ester hydrolysis rates.

- LogD Measurements : Determine pH-dependent distribution coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.